molecular formula C15H18ClNO B1335017 Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride CAS No. 61035-94-7

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride

Cat. No.: B1335017
CAS No.: 61035-94-7
M. Wt: 263.76 g/mol
InChI Key: FCBYDPSZQUJJPW-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.

Scientific Research Applications

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure, known for its stimulant effects on the central nervous system.

    Benzeneethanamine: Another related compound with similar chemical properties.

Uniqueness

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological effects compared to other similar compounds.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBYDPSZQUJJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209919
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-94-7
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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